4-N,N-dimethylcarbamoyloxy-benzoic acid
Overview
Description
4-N,N-Dimethylcarbamoyloxy-benzoic acid is a synthetic compound with the molecular formula C10H11NO4 . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,N-dimethylcarbamoyloxy-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-N,N-Dimethylcarbamoyloxy-benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and dimethylamine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-N,N-Dimethylcarbamoyloxy-benzoic acid has several scientific research applications, including:
Mechanism of Action
it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-N,N-dimethylcarbamoyloxy-benzoic acid.
Dimethylcarbamoyl chloride: A reagent used in the synthesis of various carbamate derivatives.
Uniqueness
Properties
IUPAC Name |
4-(dimethylcarbamoyloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJNIMQTJLYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258390 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-80-9 | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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